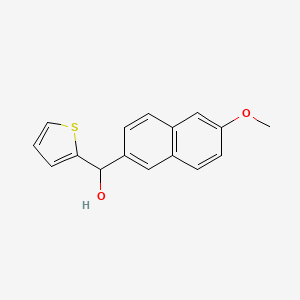![molecular formula C13H18N2O3 B7876553 Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate](/img/structure/B7876553.png)
Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a formamido group and an amino-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate typically involves a multi-step process. One common method starts with the reaction of 5-amino-2-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with formamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the formamido group may produce primary amines.
科学的研究の応用
Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate can be compared with other similar compounds such as:
Ethyl 3-[(5-nitro-2-methylphenyl)formamido]propanoate: This compound has a nitro group instead of an amino group, which can significantly alter its reactivity and applications.
Mthis compound: The methyl ester variant may have different solubility and reactivity properties.
Ethyl 3-[(5-amino-2-ethylphenyl)formamido]propanoate: The presence of an ethyl group instead of a methyl group can affect the steric and electronic properties of the compound.
特性
IUPAC Name |
ethyl 3-[(5-amino-2-methylbenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-12(16)6-7-15-13(17)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPTRSIYSUVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=C(C=CC(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7876472.png)
![3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7876478.png)



![((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine](/img/structure/B7876499.png)
![N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B7876511.png)


![1H-Pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B7876539.png)
![7-amino-2-(furan-2-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876544.png)
![7-amino-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876548.png)


